Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Scientific Research Applications
Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H11BrO4 |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)5-7-3-4-8(12)6-9(7)11(14)16-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
QHKJASKHRONXLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
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